molecular formula C22H25N3O3 B2649290 3-((4-Morpholinophenyl)amino)-1-(1-phenylethyl)pyrrolidine-2,5-dione CAS No. 1008927-45-4

3-((4-Morpholinophenyl)amino)-1-(1-phenylethyl)pyrrolidine-2,5-dione

Cat. No.: B2649290
CAS No.: 1008927-45-4
M. Wt: 379.46
InChI Key: GRZHBPUNYRXKMH-UHFFFAOYSA-N
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Description

3-((4-Morpholinophenyl)amino)-1-(1-phenylethyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine-2,5-dione derivatives. This compound is characterized by the presence of a morpholinophenyl group and a phenylethyl group attached to the pyrrolidine-2,5-dione core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Morpholinophenyl)amino)-1-(1-phenylethyl)pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction using a phenylethyl halide and the pyrrolidine-2,5-dione intermediate.

    Attachment of the Morpholinophenyl Group: The morpholinophenyl group can be attached through an amination reaction using 4-morpholinophenylamine and the phenylethyl-substituted pyrrolidine-2,5-dione.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((4-Morpholinophenyl)amino)-1-(1-phenylethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-((4-Morpholinophenyl)amino)-1-(1-phenylethyl)pyrrolidine-2,5-dione has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Biological Studies: Investigation of its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Biology: Use as a probe to study protein-ligand interactions and enzyme mechanisms.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 3-((4-Morpholinophenyl)amino)-1-(1-phenylethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    3-((4-Morpholinophenyl)amino)-1-(1-phenylethyl)pyrrolidine-2,5-dione derivatives: Compounds with similar structures but different substituents on the pyrrolidine-2,5-dione core.

    Other Pyrrolidine-2,5-dione Derivatives: Compounds with different functional groups attached to the pyrrolidine-2,5-dione core.

Uniqueness

This compound is unique due to the presence of both the morpholinophenyl and phenylethyl groups, which may confer specific biological activities and chemical properties not observed in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-(4-morpholin-4-ylanilino)-1-(1-phenylethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-16(17-5-3-2-4-6-17)25-21(26)15-20(22(25)27)23-18-7-9-19(10-8-18)24-11-13-28-14-12-24/h2-10,16,20,23H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZHBPUNYRXKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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